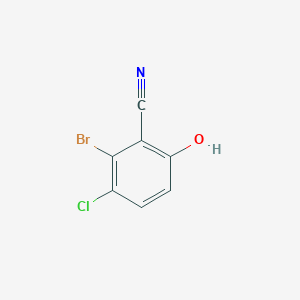
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide, also known as MPT0B390, is a novel small molecule compound that has been developed as a potential anticancer agent. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
科学的研究の応用
Chemical Synthesis and Reactivity
Benzamide derivatives have been extensively studied for their reactivity and potential in synthesizing various heterocyclic compounds. For example, research on the synthesis of condensed triazines and triazoles demonstrates the versatility of benzamide-based compounds in forming complex heterocyclic structures through reactions with different amines and isocyanates. Such reactions pave the way for creating novel compounds with potential applications in materials science and pharmaceuticals (Reimlinge, Billiau, & Lingier, 1976).
Potential Biological Activities
The exploration of benzamide derivatives also extends to their potential biological activities. For instance, a study on benzamide-based 5-aminopyrazoles and their fused heterocycles revealed remarkable antiavian influenza virus activity, underscoring the therapeutic potential of benzamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020). Similarly, benzamide compounds have been investigated for their neuroleptic activity, indicating their relevance in developing new treatments for psychiatric disorders (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antimicrobial and Anticancer Activities
Research on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives showcases the antimicrobial potential of compounds synthesized from benzamide derivatives, offering insights into the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, the anticancer evaluation of 2-chloro-3-hetarylquinolines derived from benzamide compounds highlights the anticancer activity of these derivatives, further emphasizing their significance in medicinal chemistry (Bondock & Gieman, 2015).
特性
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c1-10-5-6-13(22-21-10)19-7-8-20-14(23)11-3-2-4-12(9-11)15(16,17)18/h2-6,9H,7-8H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFODMWFGFHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

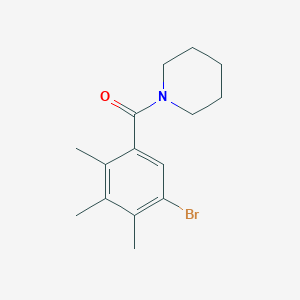
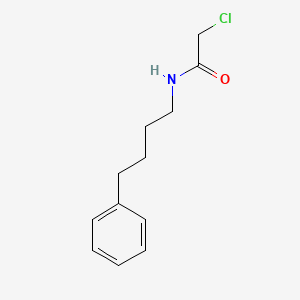
![N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2730081.png)
![2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2730082.png)
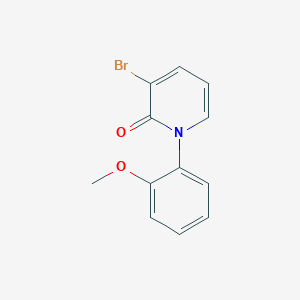
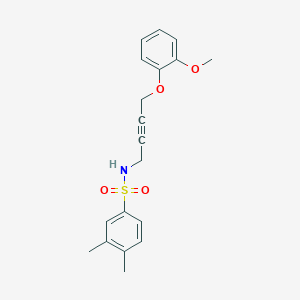
![1-Phenyl-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2730087.png)
![8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2730088.png)
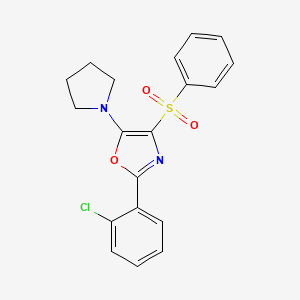
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2730092.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-phenylethanediamide](/img/structure/B2730093.png)
![1-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2730096.png)
